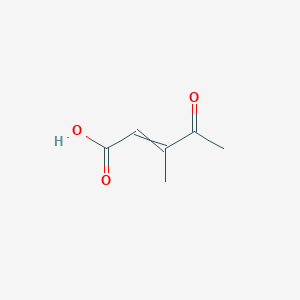

3-Methyl-4-oxopent-2-enoic acid

Description

Propriétés

Numéro CAS |

53663-10-8 |

|---|---|

Formule moléculaire |

C6H8O3 |

Poids moléculaire |

128.13 g/mol |

Nom IUPAC |

(E)-3-methyl-4-oxopent-2-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+ |

Clé InChI |

LRRPKULXSOVRRZ-ONEGZZNKSA-N |

SMILES isomérique |

C/C(=C\C(=O)O)/C(=O)C |

SMILES canonique |

CC(=CC(=O)O)C(=O)C |

Origine du produit |

United States |

Activité Biologique

3-Methyl-4-oxopent-2-enoic acid, also known as (Z)-3-methyl-4-oxopent-2-enoic acid, is a compound that has garnered attention due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of approximately 128.13 g/mol. Its structure features a ketone group and a double bond, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a metabolite in various biochemical pathways. It is associated with the metabolism of branched-chain amino acids (BCAAs) and has been studied for its neurotoxic effects and potential implications in metabolic disorders.

Neurotoxicity and Metabolic Disorders

Research indicates that elevated levels of this compound can lead to neurotoxicity. This compound is a by-product of the incomplete metabolism of BCAAs, particularly in conditions such as Maple Syrup Urine Disease (MSUD). In MSUD, deficiencies in the branched-chain alpha-keto acid dehydrogenase complex result in the accumulation of toxic metabolites, including this compound, which can cause severe neurological symptoms such as lethargy, hypotonia, and developmental delays .

The mechanisms underlying the biological activity of this compound involve several biochemical processes:

- Inhibition of Enzymatic Activity : It has been shown to act as an irreversible competitive inhibitor in certain enzymatic pathways. For instance, studies have identified that derivatives of this compound can inhibit proline racemases, enzymes critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease .

- Acidogenic Effects : As an acidogen, this compound contributes to metabolic acidosis when present in high concentrations. This condition can disrupt normal cellular functions and lead to systemic complications .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Applications De Recherche Scientifique

Drug Design and Development

Recent studies have identified derivatives of 3-methyl-4-oxopent-2-enoic acid as promising candidates for drug development. Notably, compounds such as (E)-4-oxopent-2-enoic acid and its derivative (E)-5-bromo-4-oxopent-2-enoic acid have been shown to act as irreversible competitive inhibitors of proline racemases, which are crucial in the pathogenesis of Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated lower apparent inhibition constants compared to existing drugs, indicating their potential for therapeutic use .

Case Study: Proline Racemase Inhibition

In a study examining the effects of these compounds on T. cruzi, it was found that increasing doses of 4-oxopent-2-enoic acid resulted in a significant reduction in intracellular differentiation and infection rates in mammalian host cells. This suggests that these compounds could lead to the development of new chemotherapeutics targeting diseases reliant on proline racemases .

Enzyme Engineering

The compound has also been utilized in biocatalytic processes, particularly in asymmetric synthesis. Engineered enzymes, such as a modified lactate dehydrogenase from Bacillus stearothermophilus, have been employed to achieve enantioselective reductions of related α-keto acids, including 4-methyl-2-oxopent-3-enoic acid. This approach highlights the utility of this compound derivatives in producing nonracemic compounds with high stereoselectivity .

Data Table: Enzyme Performance

| Enzyme | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Lactate Dehydrogenase | 4-Methyl-2-oxopent-3-enoic acid | >99 | Up to 96 |

| Other Enzymes (OPR1, OPR3) | Various α-keto acids | Variable | Lower than above |

Atmospheric Chemistry

Research has indicated that derivatives of this compound can serve as precursors to secondary organic aerosols in atmospheric chemistry studies. Their behavior during oxidation processes contributes to understanding aerosol formation mechanisms, which are critical for climate modeling and air quality assessments .

Comparaison Avec Des Composés Similaires

Functional Group Reactivity and Stereoselectivity

The reactivity and stereochemical outcomes of 3-methyl-4-oxopent-2-enoic acid esters (e.g., 1a, 2a) were compared to cyclic and aromatic analogs (Table 1):

Key Findings :

- Reactivity: The acyclic enone system in this compound esters allows full ER-mediated reduction, whereas cyclic analogs (e.g., cyclopentenones) show lower reactivity due to restricted conformational flexibility .

- Stereoselectivity: The (E)-isomer of this compound esters yields (S)-enantiomers with high enantiomeric excess (ee), while the (Z)-isomer undergoes spontaneous isomerization or substrate flipping in ER active sites, leading to (R)-products . This contrasts with cyclic substrates, where fixed geometries simplify stereochemical outcomes .

- Substituent Effects: Bulky groups (e.g., phenyl in 4-methyl-3-phenylpent-2-enoic acid) likely reduce enzymatic activity due to steric clashes, whereas methyl groups optimize enzyme-substrate interactions .

Structural and Crystallographic Insights

- Hydrogen Bonding: The carboxylic acid group in this compound facilitates hydrogen bonding, influencing crystal packing and solubility. In contrast, ester derivatives (e.g., cyclopentenyl acetates) rely on weaker van der Waals interactions .

- Crystallography Tools : Structures of related compounds (e.g., chromene derivatives) have been resolved using SHELX and WinGX, highlighting the role of software in elucidating substituent effects on molecular conformations .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-methyl-4-oxopent-2-enoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of α,β-unsaturated keto acids like this compound typically involves Claisen-Schmidt condensation or Michael addition reactions. For example, a β-keto ester precursor can undergo acid-catalyzed cyclization or oxidation to form the α,β-unsaturated system. Optimization should focus on:

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates and selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) favor dehydration steps.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., conjugated enone system: δ 6.0–7.0 ppm for protons, δ 180–200 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the α,β-unsaturated keto acid structure .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–250 nm) to assess purity (>95%) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology :

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Moisture control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrate formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps for enone systems. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation effects in DMSO vs. THF) .

- Validation : Cross-reference computed IR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Stereochemical analysis : Use NOESY or ROESY NMR to confirm stereochemistry at C3 and C4, which may vary due to tautomerism .

- Isotopic labeling : Introduce -labeled carbonyl groups to track keto-enol equilibria via -NMR .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign bond lengths and angles (e.g., C=O vs. C–O in enol forms) .

Q. How can researchers design experiments to probe the biological activity of this compound without commercial assay kits?

- Methodology :

- Enzyme inhibition assays : Use purified enzymes (e.g., lipoxygenase or cyclooxygenase) to test competitive inhibition via UV-Vis kinetics (monitor substrate depletion at λ = 234–280 nm) .

- Cell-based studies : Treat cultures (e.g., HEK293 or HeLa) with the compound and measure ROS production via fluorescence probes (e.g., DCFH-DA) .

- Metabolomics : Apply LC-MS/MS to track downstream metabolites (e.g., TCA cycle intermediates) in treated vs. control samples .

Q. What advanced synthetic routes enable stereoselective production of this compound enantiomers?

- Methodology :

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) in organocatalytic Michael additions to control stereochemistry at C3 .

- Enzymatic resolution : Employ lipases or esterases to hydrolyze racemic mixtures selectively .

- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.